2’-表异多西他赛

描述

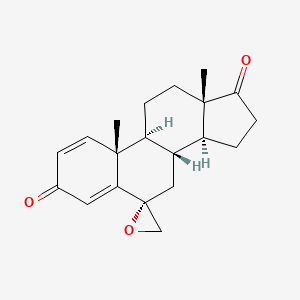

“2’-Epi Docetaxel” is a variant of Docetaxel . Docetaxel is a clinically well-established anti-mitotic chemotherapy medication used for the treatment of different types of cancer, including breast, ovarian, and non-small cell lung cancer .

Synthesis Analysis

The synthesis of Docetaxel involves complex processes. It is a semisynthetic form of paclitaxel, extracted from the needle of the European yew tree (Taxus baccata L) with higher efficacy than paclitaxel . The formulation of Docetaxel has been studied extensively, with efforts made to develop oral Docetaxel formulation to ease administration of the drug .

Molecular Structure Analysis

Docetaxel is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . It reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio .

Chemical Reactions Analysis

Docetaxel exerts its cytotoxicity by binding to β-tubulin, stabilizing microtubule structures and inhibiting the depolymerization of microtubules with subsequent inhibition of cell growth .

Physical and Chemical Properties Analysis

Docetaxel is a tetracyclic diterpenoid is paclitaxel whose N-benzyloxycarbonyl group has been replaced by N-tert-butoxycarbonyl . There is also subsequent replacement at position 10 of an acetoxy group by a hydroxy group .

科学研究应用

癌症治疗

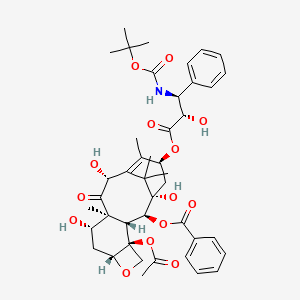

2’-表异多西他赛主要用作肿瘤学中的化学治疗药物。 它是一种从紫杉醇(Taxol)半合成的类似物,用于治疗多种癌症,包括乳腺癌、卵巢癌、肺癌和前列腺癌。 它的作用机制涉及稳定微管并阻止细胞分裂,这对阻止癌症增殖至关重要 {svg_1} {svg_2}.

药物递送系统

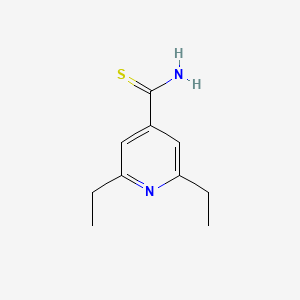

纳米技术的创新已导致开发出负载多西他赛的纳米胶囊和纳米颗粒。 这些系统提供了靶向药物递送、控释和改善的生物利用度,从而增强了多西他赛的治疗潜力,同时最大程度地减少了全身毒性 {svg_3} {svg_4}.

联合治疗

2’-表异多西他赛通常与其他药物一起用于联合治疗,以增强其疗效。 例如,它与曲妥珠单抗联合用于治疗 HER2 阳性乳腺癌,在临床试验中显示出令人鼓舞的结果 {svg_5} {svg_6}.

再生医学

该化合物在再生医学中的作用正在兴起,研究正在探索它在靶向治疗和细胞再生中的用途。 这在开发需要精确细胞水平干预的治疗方法方面尤其重要 {svg_7}.

药代动力学

药代动力学研究的重点是提高 2’-表异多西他赛的溶解度和递送。 正在进行的研究开发更有效、副作用更少的制剂 {svg_8} {svg_9}.

生物技术

在生物技术中,2’-表异多西他赛因其在癌细胞中的分子机制而被研究,特别是在基因表达谱和幽门螺杆菌感染对胃癌治疗结果的影响方面 {svg_10}.

环境影响

2’-表异多西他赛的环境影响是一个值得关注的领域,研究主要针对了解其使用和处置的生态后果。 人们正在努力开发环保的替代品和处置方法 {svg_11} {svg_12}.

工业应用

在制药行业,2’-表异多西他赛参与开发用于质量控制、方法验证和稳定性研究的参考标准。 它也用于识别未知杂质和评估遗传毒性潜力 {svg_13} {svg_14}.

作用机制

- Specifically, 2’-Epi Docetaxel binds to β-tubulin dimers in a 1:1 stoichiometric ratio, leading to the hyper-stabilization of microtubules. Unlike colchicine (which depolymerizes microtubules), 2’-Epi Docetaxel arrests their function by preventing dynamic instability .

Target of Action

Mode of Action

安全和危害

未来方向

生化分析

Biochemical Properties

2’-Epi Docetaxel exerts its effects by interacting with microtubules in cells. It binds to microtubules with high affinity in a 1:1 stoichiometric ratio, preventing cell division and promoting cell death . This interaction with microtubules is crucial for its role in biochemical reactions.

Cellular Effects

2’-Epi Docetaxel has significant effects on various types of cells and cellular processes. It inhibits the proliferation of cells by inducing a sustained mitosis block at the metaphase–anaphase boundary . It also disrupts tubulin in the cell membrane and directly inhibits the disassembly of the interphase cytoskeleton . These effects may result in the disruption of many vital cell functions such as locomotion, intracellular transport, and transmission of proliferative transmembrane signals .

Molecular Mechanism

The molecular mechanism of action of 2’-Epi Docetaxel involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to microtubules but does not interact with dimeric tubulin . This binding prevents the depolymerization of microtubules, leading to mitotic arrest and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Epi Docetaxel change over time. It has been observed that docetaxel induces an increase in tumor cell invasion when lymphatic endothelial cells are present . This effect can be attenuated by inhibition of VEGFR3 .

Dosage Effects in Animal Models

In animal models, the effects of 2’-Epi Docetaxel vary with different dosages. A study found that a dosage of 1 mg/kg on alternate days was the most effective and safest dose . Higher doses were found to be lethal .

Metabolic Pathways

2’-Epi Docetaxel is involved in several metabolic pathways. The main metabolic pathway consists of oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring as well as cyclization of the side chain .

Transport and Distribution

2’-Epi Docetaxel is transported and distributed within cells and tissues. It has a high volume of distribution and clearance, indicative of extensive drug distribution and protein binding .

Subcellular Localization

The subcellular localization of 2’-Epi Docetaxel is primarily associated with microtubules . It binds to microtubules and inhibits their depolymerization, leading to mitotic arrest and cell death .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32-,33-,35-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOTLJHXYCWBA-KWUUUEAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928192 | |

| Record name | 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133577-33-0 | |

| Record name | S-erythro-Taxotere | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133577330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

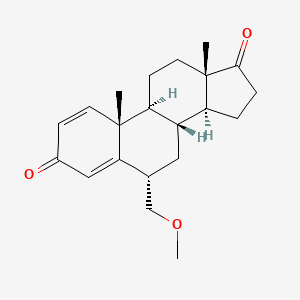

![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)

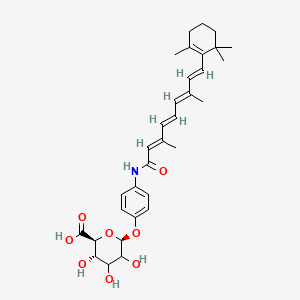

![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)